

Use of 4-Chloro-2-methoxy-5-methylaniline as a chemical intermediate

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-5-methylaniline

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An In-Depth Technical Guide to **4-Chloro-2-methoxy-5-methylaniline** as a Chemical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methoxy-5-methylaniline, a substituted aromatic amine, serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Its unique substitution pattern—featuring a chloro, a methoxy, and a methyl group on the aniline core—imparts specific electronic and steric properties that are strategically exploited in the fields of dye chemistry and pharmaceutical development. The electron-donating methoxy and methyl groups activate the ring, while the electron-withdrawing chloro group modulates reactivity and can serve as a key interaction point in biological targets. This guide provides a comprehensive overview of the physicochemical properties, core applications, and detailed handling protocols for this versatile building block, grounding theoretical principles in practical, field-proven methodologies.

Core Molecular Characteristics

4-Chloro-2-methoxy-5-methylaniline (CAS No. 6376-14-3) is a solid at room temperature.^[1] The strategic placement of its functional groups dictates its reactivity in subsequent synthetic steps.

Caption: Structure of **4-Chloro-2-methoxy-5-methylaniline**.

The interplay of these groups is critical. The amino group is a powerful ortho-, para-director, making the positions ortho to it highly susceptible to electrophilic attack. The methoxy group further activates these positions. This predictable reactivity is fundamental to its utility as an intermediate.

Physicochemical and Safety Data Summary

Property	Value	Source(s)
CAS Number	6376-14-3	[1]
Molecular Formula	C ₈ H ₁₀ ClNO	[2]
Molecular Weight	171.62 g/mol	[3]
Melting Point	102-103 °C	[1]
Appearance	Solid	
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[4]
Signal Word	Warning	[4]
Hazard Statements	Harmful if swallowed (H302), May cause cancer (H350)	[5]

Core Directive: Application as a Versatile Chemical Intermediate

The utility of **4-Chloro-2-methoxy-5-methylaniline** stems from the reactivity of the primary amine group, which serves as a handle for constructing larger, more complex molecules. Its primary applications are in the synthesis of azo dyes/pigments and as a foundational scaffold in medicinal chemistry.

Caption: Major synthetic pathways for **4-Chloro-2-methoxy-5-methylaniline**.

Synthesis of Azo Dyes and Pigments

A primary application of aromatic amines is their conversion into diazonium salts, which are then used in azo coupling reactions to produce vibrant dyes.[6]

Causality: The amine group on **4-Chloro-2-methoxy-5-methylaniline** is readily diazotized using nitrous acid (generated in situ from NaNO_2 and a strong acid). The resulting diazonium salt is an electrophile that reacts with electron-rich coupling partners (like phenols or other anilines) to form an azo compound ($-\text{N}=\text{N}-$). The specific substituents on the aniline ring (chloro, methoxy, methyl) tune the color (bathochromic or hypsochromic shifts) and properties like lightfastness and thermal stability of the final dye.[6]

Precursor for Bioactive Molecules and Pharmaceuticals

In drug development, the aniline scaffold is a privileged structure. Substituted anilines are key building blocks for a variety of therapeutic agents, particularly kinase inhibitors used in oncology.[3]

Causality: The chloro and methoxy groups are frequently employed in medicinal chemistry to optimize a drug candidate's interaction with its protein target and to improve its pharmacokinetic properties (DMPK).[7][8]

- Chloro Group: Can form halogen bonds with protein backbone atoms or act as a metabolically stable lipophilic group to enhance cell permeability.
- Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a tool to modulate drug clearance rates.[8]

A related compound, 4-Chloro-5-methoxy-2-methylaniline, has been investigated for its kinase inhibitory properties and has been part of clinical trials for cancer treatment, highlighting the pharmaceutical relevance of this substitution pattern.[3]

Experimental Protocol: Synthesis of an Acetoacetanilide Intermediate

This protocol describes the N-acetoacetylation of **4-Chloro-2-methoxy-5-methylaniline**, a common transformation to create intermediates for high-performance organic pigments. The

methodology is adapted from established procedures for similar anilines.[9] This protocol is a self-validating system; successful synthesis will result in a new compound with a distinct melting point and spectroscopic signature from the starting material.

Objective: To synthesize N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxobutanamide.

Materials:

- **4-Chloro-2-methoxy-5-methylaniline** (1.0 eq)
- Diketene or tert-Butyl acetoacetate (1.1 eq)
- Toluene (or other inert aromatic solvent like xylene)
- Sodium acetate (catalytic amount)
- Hydrochloric acid (for pH adjustment)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Methanol or ethanol (for recrystallization)

Procedure:

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add **4-Chloro-2-methoxy-5-methylaniline** (1.0 eq) and toluene (approx. 5-10 mL per gram of aniline).
 - **Rationale:** Toluene is an inert solvent that allows the reaction to be heated to a sufficient temperature to drive the reaction to completion.
- **Initiation:** Begin stirring the suspension and add a catalytic amount of sodium acetate. Heat the mixture to 80-90 °C.

- Rationale: The base catalyzes the reaction. Heating ensures the aniline is fully dissolved and increases the reaction rate.
- Reagent Addition: Add tert-Butyl acetoacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes.
 - Rationale: Slow addition controls the reaction rate and prevents potential side reactions or excessive heat generation. tert-Butyl acetoacetate is often used as a safer, more stable alternative to diketene.
- Reaction: Maintain the temperature at 80-90 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
 - Rationale: Reaction monitoring is crucial to determine the endpoint, preventing the formation of impurities from over-reaction or ensuring the reaction goes to completion for maximal yield.
- Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
 - Rationale: The acid wash removes any unreacted aniline and the basic catalyst. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Rationale: Removal of water is essential before solvent evaporation to obtain a dry product.
- Purification: Recrystallize the resulting crude solid from hot methanol or ethanol to yield the pure N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxobutanamide product.
 - Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing soluble impurities.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. **4-Chloro-2-methoxy-5-methylaniline** and its related compounds must be handled with appropriate care.

- Hazard Identification: The compound is classified as harmful if swallowed and is suspected of causing cancer.[5][10] It may also cause skin and eye irritation.[4] Upon combustion, it may produce toxic fumes of hydrogen chloride and nitrogen oxides.[11]
- Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[4] If handling the powder outside of a fume hood, a respirator (e.g., N95) is required to avoid inhalation.[4]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid generating dust. Take off contaminated clothing immediately and wash before reuse.[4]
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
 - On Skin: Wash off with plenty of soap and water.[4]
 - In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

4-Chloro-2-methoxy-5-methylaniline is more than a mere collection of atoms; it is a carefully designed molecular tool. Its substituents are not random but are placed to confer a specific reactivity profile that chemists can reliably exploit. For the dye chemist, it offers a pathway to specific, stable colors. For the medicinal chemist, it provides a validated scaffold for building therapeutically active agents, with functional groups that can fine-tune biological activity and metabolic fate. Understanding the fundamental principles of its reactivity, coupled with rigorous and safe handling protocols, allows researchers to fully leverage the synthetic potential of this valuable chemical intermediate.

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